N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide
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Overview
Description
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3,4-DIMETHYL-PHENYLAMINO)ET)AMIDE is a complex organic compound with the molecular formula C15H15Cl3N2OS and a molecular weight of 377.723 g/mol . This compound is part of a broader class of thiophene derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3,4-DIMETHYL-PHENYLAMINO)ET)AMIDE typically involves the reaction of thiophene-2-carboxylic acid with 2,2,2-trichloro-1-(3,4-dimethyl-phenylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3,4-DIMETHYL-PHENYLAMINO)ET)AMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3,4-DIMETHYL-PHENYLAMINO)ET)AMIDE has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3,4-DIMETHYL-PHENYLAMINO)ET)AMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3,4-DIMETHYL-PHENYLAMINO)ET)AMIDE can be compared with other similar compounds, such as:
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2-ME-4-NITRO-PHENYLAMINO)ET)AMIDE: This compound has a nitro group instead of the dimethyl groups, which can lead to different chemical and biological properties.
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3-CL-PHENYLAMINO)ET)AMIDE: The presence of a chlorine atom in the phenyl ring can affect the reactivity and biological activity of the compound.
Properties
Molecular Formula |
C15H15Cl3N2OS |
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Molecular Weight |
377.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15Cl3N2OS/c1-9-5-6-11(8-10(9)2)19-14(15(16,17)18)20-13(21)12-4-3-7-22-12/h3-8,14,19H,1-2H3,(H,20,21) |
InChI Key |
PHUNHSXROCDOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2)C |
Origin of Product |
United States |
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